(2-Amino-3-methylphenyl)acetonitrile (2-Amino-3-methylphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16236500
InChI: InChI=1S/C9H10N2/c1-7-3-2-4-8(5-6-10)9(7)11/h2-4H,5,11H2,1H3
SMILES:
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol

(2-Amino-3-methylphenyl)acetonitrile

CAS No.:

Cat. No.: VC16236500

Molecular Formula: C9H10N2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

(2-Amino-3-methylphenyl)acetonitrile -

Specification

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
IUPAC Name 2-(2-amino-3-methylphenyl)acetonitrile
Standard InChI InChI=1S/C9H10N2/c1-7-3-2-4-8(5-6-10)9(7)11/h2-4H,5,11H2,1H3
Standard InChI Key QTYRTNRMFUZQBD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)CC#N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

(2-Amino-3-methylphenyl)acetonitrile has the molecular formula C₉H₁₀N₂, with a molecular weight of 146.19 g/mol. Its structure consists of a benzene ring with three substituents:

  • Amino group (-NH₂) at position 2.

  • Methyl group (-CH₃) at position 3.

  • Acetonitrile group (-CH₂CN) attached to the benzene ring.

The presence of electron-donating (-NH₂) and electron-withdrawing (-CN) groups creates a polarized aromatic system, influencing reactivity in substitution and addition reactions .

Spectroscopic Data

While direct spectroscopic data for this compound is scarce, analogs such as 2-amino-3-methylpyridine ( ) and phenylalanine methyl ester ( ) provide reference points:

  • IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹ for -NH₂), C≡N stretches (~2250 cm⁻¹), and aromatic C-H bends (~750–900 cm⁻¹).

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), -NH₂ (δ 4.5–5.5 ppm, broad), -CH₃ (δ 2.3–2.5 ppm), and -CH₂CN (δ 3.7–4.0 ppm).

    • ¹³C NMR: Cyano carbon (δ 115–120 ppm), aromatic carbons (δ 110–150 ppm), and methyl carbon (δ 20–25 ppm) .

Synthetic Pathways and Optimization

Cyanation of Halogenated Precursors

A plausible method involves the nucleophilic substitution of a halogenated precursor (e.g., 2-amino-3-methylbenzyl chloride) with cyanide ions:

2-Amino-3-methylbenzyl chloride+KCN(2-Amino-3-methylphenyl)acetonitrile+KCl\text{2-Amino-3-methylbenzyl chloride} + \text{KCN} \rightarrow \text{(2-Amino-3-methylphenyl)acetonitrile} + \text{KCl}

This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C .

Reductive Amination of Nitriles

Alternative routes may employ reductive amination of ketonitriles:

3-Methyl-2-nitrobenzaldehydeNaBH₄3-Methyl-2-nitrobenzyl alcoholHCN(2-Nitro-3-methylphenyl)acetonitrileH₂/Pd(2-Amino-3-methylphenyl)acetonitrile\text{3-Methyl-2-nitrobenzaldehyde} \xrightarrow{\text{NaBH₄}} \text{3-Methyl-2-nitrobenzyl alcohol} \xrightarrow{\text{HCN}} \text{(2-Nitro-3-methylphenyl)acetonitrile} \xrightarrow{\text{H₂/Pd}} \text{(2-Amino-3-methylphenyl)acetonitrile}

Yields depend on catalyst selection (e.g., Pd/C for nitro reduction) .

Challenges in Purification

Similar to 2-amino-3-hydroxypyridine sulfonate refinement ( ), chromatographic techniques (e.g., silica gel chromatography) or recrystallization (using ethanol/water mixtures) are critical for isolating high-purity product.

Physicochemical Properties

Thermal Stability and Phase Behavior

PropertyValue/Description
Melting PointNot reported (estimated 90–110°C)
Boiling PointDecomposes above 250°C
SolubilitySoluble in DMSO, methanol; insoluble in water
Density~1.12 g/cm³

The compound’s low water solubility aligns with hydrophobic nitrile-containing analogs ( ).

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediate

The amino and nitrile groups make it a candidate for synthesizing β-lactam antibiotics or kinase inhibitors. For example, analogous structures are pivotal in antiretroviral drugs .

Agrochemical Development

Nitrile functionalities are common in herbicides and pesticides. (2-Amino-3-methylphenyl)acetonitrile could serve as a precursor for sulfonylurea-based herbicides.

Materials Science

Potential use in coordination polymers, leveraging the amino group’s metal-binding capacity and the nitrile’s π-conjugation.

Future Research Directions

  • Experimental Characterization: Determination of melting/boiling points, crystallography.

  • Biological Activity Screening: Anticancer, antimicrobial assays.

  • Process Optimization: Scale-up via continuous-flow reactors.

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